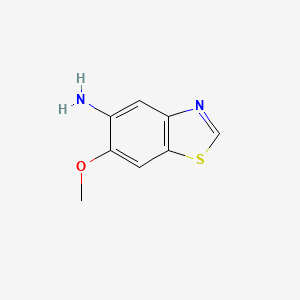
6-Methoxy-1,3-benzothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,3-benzothiazol-5-amine is a heterocyclic compound that contains both benzene and thiazole rings. This compound is of significant interest due to its diverse range of applications in medicinal chemistry, particularly for its potential antimicrobial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-benzothiazol-5-amine typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction is carried out under controlled conditions to ensure high yields and purity of the product . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods are designed to increase efficiency and reduce production costs while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under mild to moderate conditions to prevent degradation of the compound. Solvents such as ethanol, methanol, and dichloromethane are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce amines or alcohols .
Scientific Research Applications
6-Methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The antioxidant properties are attributed to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-1,3-benzothiazole-2-amine
- 1,3-Thiazol-2-amine
- 2-Amino-6-methoxybenzothiazole
Uniqueness
6-Methoxy-1,3-benzothiazol-5-amine stands out due to its unique combination of methoxy and amine functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-methoxy-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-7-3-8-6(2-5(7)9)10-4-12-8/h2-4H,9H2,1H3 |
InChI Key |
SPWAMXFWQOKBDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1N)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















